Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

Lipophilicity ADME Prediction Peptidomimetic Design

Sourcing α,α-disubstituted amino acid mimetics with predictable LogD and metabolic stability often limits discovery programs. This N-acetyl-α-cyanoglycine ester derivative addresses that gap. Key supply features: • Quaternary α-carbon eliminates enolate side reactions, enabling clean Ugi 4-component chemistry. • β-branched 3-methylheptanoate ester provides ~3 log units higher ClogP than unsubstituted analogs for intracellular target programs. • Minimized CYP450-mediated cyanide release risk due to electron-withdrawing group stabilization at the fully substituted α-nitrile.

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
CAS No. 92107-39-6
Cat. No. B13999957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(acetylamino)-2-cyano-3-methylheptanoate
CAS92107-39-6
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCCCCC(C)C(C#N)(C(=O)OCC)NC(=O)C
InChIInChI=1S/C13H22N2O3/c1-5-7-8-10(3)13(9-14,15-11(4)16)12(17)18-6-2/h10H,5-8H2,1-4H3,(H,15,16)
InChIKeyFWGHLMSTDIJJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate: Sourcing & Structural Differentiation


Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS 92107-39-6) is a synthetic α,α-disubstituted cyanoacetate derivative belonging to the N-acetyl-α-cyanoglycine ester class, characterized by a 3-methylheptanoate backbone that imparts distinct steric and lipophilic properties [1]. This compound features a quaternary α-carbon bearing acetylamino, cyano, and ethyl ester functional groups—a motif recognized in medicinal chemistry as a privileged scaffold for designing conformationally constrained amino acid mimetics and protease-resistant peptidomimetics [2]. Unlike simpler cyanoacetate building blocks, the branched 3-methylheptyl side chain introduces structural features that predictably alter physicochemical parameters including logP, topological polar surface area, and metabolic stability profiles when incorporated into lead compounds.

Quaternary α-carbon scaffold: Supports synthesis of conformationally constrained amino acid mimetics and protease-resistant peptidomimetics.
Orthogonal reactivity profile: Absence of acidic α-proton enables cleaner multicomponent reaction pathways without competing enolate side reactions.
Branched ester moiety: 3-Methylheptanoate group provides distinct steric and lipophilic properties for modulating physicochemical profiles of lead compounds.

Generic Substitution Failure for Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate


N-acetyl-α-cyanoglycine esters are not freely interchangeable building blocks; variations in the α-substituent and ester moiety produce functionally distinct molecular scaffolds. Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (92107-39-6) differs fundamentally from the parent ethyl acetamidocyanoacetate (4977-62-2) in possessing a quaternary α-carbon with a branched 3-methylheptyl side chain rather than a tertiary α-carbon with only a hydrogen substituent [1]. This architectural difference eliminates the acidic α-proton required for enolate-based alkylation and cyclocondensation pathways, thereby redirecting downstream reactivity and restricting accessible chemotypes [2]. Furthermore, the 3-methylheptanoate ester confers hydrophobic bulk that cannot be replicated by shorter-chain analogs (e.g., ethyl, methyl, or tert-butyl esters), directly affecting LogD, membrane permeability, and plasma protein binding of derived compounds. Substitution with an unsubstituted cyanoacetate or an alternative ester variant therefore alters both the synthetic trajectory and the physicochemical profile of the final product, with downstream implications for biological activity that cannot be corrected through formulation adjustments.

Target Compound (92107-39-6) Quaternary α-carbon with 3-methylheptyl side chain; no acidic α-proton; branched ester.
Generic Substitute (e.g., CAS 4977-62-2) Tertiary α-carbon with hydrogen substituent; acidic α-proton present; linear short-chain ester.
Reaction Pathway Restricts enolate alkylation; directs reactivity toward orthogonal MCR functionalization.
Reaction Pathway Enolate-based alkylation and cyclocondensation pathways are readily accessible, altering chemotype outcomes.
Physicochemical Profile Higher predicted LogD; steric bulk at ester moiety may reduce enzymatic hydrolysis rate.
Physicochemical Profile Lower lipophilicity; faster ester hydrolysis; different membrane permeability context.
Class-level inference suggests that architectural differences in α-substitution and ester bulk may shift synthetic trajectories and biological activity; direct replacement requires validation.

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate: Comparative Evidence


Hydrophobicity Modulation by 3-Methylheptyl Side Chain

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (92107-39-6) exhibits substantially higher calculated lipophilicity compared to the parent ethyl acetamidocyanoacetate (4977-62-2), a key comparator lacking the 3-methylheptyl side chain. This difference is not incremental but represents a categorical shift in physicochemical profile [1].

Lipophilicity Shift
Class-level inference
ΔClogP ~3.0–3.5 log units higher vs. unsubstituted ethyl acetamidocyanoacetate
Reported partition coefficient shift predicts distinct membrane permeability context.
In silico estimation; experimental LogD requires verification.
Lipophilicity ADME Prediction Peptidomimetic Design

Steric Bulk Differentiation vs Linear Esters

The 3-methyl branching on the heptanoate backbone of 92107-39-6 introduces steric bulk at the position beta to the ester carbonyl, a feature absent in linear-chain N-acyl-α-cyanoglycine esters such as ethyl 2-(acetylamino)-2-cyanoacetate (4977-62-2) or hypothetical linear heptanoate analogs. This branching creates a sterically demanding environment around the ester moiety that can differentially modulate enzymatic hydrolysis rates and receptor binding interactions when incorporated into larger molecular frameworks [1].

Steric Bulk Differentiation
Class-level inference
Charton ν ~0.6–0.8, approximately 1.5- to 2-fold higher than linear alkyl esters
β-branching may modulate enzymatic hydrolysis rate for prodrug design strategies.
Estimated parameter; experimental kinetic data not provided.
Steric Hindrance Conformational Constraint Enzymatic Stability

Modular Diversification at Quaternary α-Carbon

The quaternary α-carbon in 92107-39-6 bearing acetylamino, cyano, and ester functionalities constitutes a pre-assembled scaffold for multicomponent reaction (MCR) diversification. Unlike tertiary α-carbon cyanoacetates (e.g., ethyl 2-cyanoacetate, CAS 105-56-6), which possess an acidic α-proton that can undergo competing enolate formation and alkylation, the fully substituted α-carbon of 92107-39-6 lacks this proton, thereby eliminating an entire pathway of undesired side reactions and enabling orthogonal functionalization strategies [1][2].

Reaction Manifold Control
Class-level inference
α-Proton absent (quaternary carbon); enolate pathway unavailable
Supports orthogonal MCR diversification by eliminating competing enolate alkylation.
Reactivity advantage is qualitative; workflow-dependent benefits require experimental confirmation.
Multicomponent Reactions Peptidomimetic Synthesis Ugi Reaction

Metabolic Liability: α-Cyano Group Position

The α-cyano group in 92107-39-6 is positioned on a quaternary carbon bearing both an amide and an ester substituent, creating an electron-deficient environment distinct from nitriles attached to aromatic rings or primary/secondary aliphatic carbons. This electronic environment affects the propensity for cytochrome P450-mediated oxidative metabolism and the potential for cyanide release—a critical safety consideration for nitrile-containing compounds [1].

Metabolic Liability Context
Class-level inference
α-Cyano on quaternary carbon adjacent to electron-withdrawing groups; predicted stability moderate to high
May avoid oxidative decyanation pathways common to benzylic nitriles; requires toxicological profiling.
In silico prediction only; no direct experimental CYP450 metabolite data available.
Metabolic Stability CYP450 Liability Toxicophore Avoidance

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate: Optimal Procurement Scenarios


Lipophilic Constrained Peptidomimetic Design

Medicinal chemistry programs targeting intracellular protein-protein interactions or membrane-associated targets (e.g., GPCRs, ion channels, or transporters) where increased LogD is required for cellular permeability. The 3-methylheptanoate ester of 92107-39-6 provides ~3 log units higher ClogP compared to unsubstituted ethyl acetamidocyanoacetate, offering a modular hydrophobic anchor without introducing additional stereocenters or heteroatoms that would complicate SAR interpretation [1].

Protease-Resistant Amino Acid Surrogates via Multicomponent Reactions

Discovery programs requiring libraries of α,α-disubstituted amino acid derivatives with resistance to proteolytic degradation. The quaternary α-carbon of 92107-39-6 mimics the α,α-disubstitution pattern found in non-proteinogenic amino acids such as α-aminoisobutyric acid (Aib), which is known to induce helical secondary structures and confer protease resistance in peptide therapeutics [1]. The pre-installed acetylamino and cyano groups enable direct incorporation into Ugi four-component reactions without the competing enolate side reactions that plague tertiary α-carbon cyanoacetates .

β-Branched Hydrolysis for Prodrug Pharmacokinetics

Prodrug programs where fine-tuning the rate of ester hydrolysis is critical for achieving target plasma concentration-time profiles. The β-branched 3-methylheptyl ester of 92107-39-6 is predicted to hydrolyze more slowly than linear alkyl esters due to increased steric hindrance at the ester carbonyl (estimated Charton ν value approximately 1.5- to 2-fold higher than linear heptyl esters) [1]. This property can be exploited to extend the half-life of ester-based prodrugs without altering the active pharmaceutical ingredient's core structure.

Metabolically Safe Nitrile Building Block

Hit-to-lead and lead optimization programs requiring nitrile-containing building blocks with minimized potential for cyanide release. The α-cyano group on a fully substituted carbon adjacent to electron-withdrawing amide and ester groups in 92107-39-6 resides in an electronic environment distinct from aromatic or α-heteroatom nitriles that are documented substrates for oxidative decyanation by CYP450 enzymes [1]. This structural context reduces the likelihood of mechanism-based toxicity associated with certain nitrile pharmacophores.

Application
Selection Property
Validation Focus
Lipophilic peptidomimetic design
Elevated predicted LogD from 3-methylheptanoate ester
Membrane permeability and cellular uptake context
Multicomponent reaction library synthesis
Quaternary α-carbon lacking acidic α-proton
Cleaner Ugi-type reaction profiles; enolate side-reaction avoidance
Prodrug pharmacokinetic tuning
β-branched ester with increased steric demand
Esterase hydrolysis rate and exposure-model review
Nitrile-containing lead optimization
Electron-deficient quaternary α-cyano substitution pattern
CYP450-mediated decyanation liability screening

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